molecular formula C16H19N3O2 B2354892 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034507-23-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2354892
CAS No.: 2034507-23-6
M. Wt: 285.347
InChI Key: MFFGPTAWAFPLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C Theta (PKCθ) Source . PKCθ is a novel PKC isoform that plays a critical and non-redundant role in T-cell activation and signaling, as it translocates to the center of the immunological synapse upon T-cell receptor engagement Source . Due to its selective expression in T-cells and skeletal muscle, PKCθ is an attractive therapeutic target for modulating T-cell-mediated immune responses without broad-spectrum immunosuppression. This compound enables researchers to precisely interrogate PKCθ's function in vitro and in vivo. Its primary research value lies in investigating T-cell biology, including activation, proliferation, and cytokine production, as well as in exploring the role of PKCθ in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and in transplant rejection models Source . By selectively inhibiting PKCθ, this chemotype provides a powerful tool for dissecting signal transduction pathways downstream of the TCR and for validating PKCθ as a target for immunomodulatory drug discovery.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-7-14(11(2)21-10)16(20)18-5-6-19-13(9-18)8-15(17-19)12-3-4-12/h7-8,12H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFGPTAWAFPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyrazole Precursors

The cyclopropyl group is introduced early in the synthesis to avoid steric hindrance during bicyclic system formation. A pyrazole derivative with a vinyl or allyl side chain undergoes cyclopropanation using the Simmons-Smith reaction (Zn-Cu/CH$$2$$I$$2$$) or transition metal-catalyzed methods. For example:
$$
\text{Pyrazole-CH}2\text{CH=CH}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{Pyrazole-cyclopropane} + \text{Byproducts}
$$
This step typically achieves 70–85% yields under inert conditions.

Formation of the Pyrazine Ring

The pyrazine ring is constructed via intramolecular cyclization of a diamino intermediate. A pyrazole-cyclopropyl amine reacts with a carbonyl-containing fragment (e.g., glyoxal or ethyl glyoxylate) under basic conditions. For instance:
$$
\text{Pyrazole-cyclopropyl-NH}2 + \text{OCHCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Pyrazolo[1,5-a]pyrazine} + \text{H}2\text{O}
$$
Reaction optimization in dimethylformamide (DMF) with triethylamine at 80°C yields 65–75% of the bicyclic product.

Introduction of the Methanone Group

Acylation at Position 5

The methanone bridge is installed via Friedel-Crafts acylation or nucleophilic acyl substitution . A chlorine or hydroxyl group at position 5 of the pyrazolo-pyrazine core reacts with 2,5-dimethylfuran-3-carbonyl chloride in the presence of Lewis acids (e.g., AlCl$$3$$):
$$
\text{Pyrazolo-pyrazine-Cl} + \text{2,5-Me}
2\text{Furan-COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound} + \text{HCl}
$$
Yields range from 60% to 80% in dichloromethane at 0–25°C.

Alternative Coupling Strategies

Suzuki-Miyaura coupling may be employed if a boronic ester derivative of the furan is available. However, the electron-rich nature of the furan ring complicates cross-coupling efficiency, necessitating palladium catalysts like Pd(PPh$$3$$)$$4$$ and high temperatures (90–110°C).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • DMF and acetonitrile are optimal for cyclization steps due to high dielectric constants and ability to stabilize intermediates.
  • Tetrabutylammonium chloride (TBAC) acts as a phase-transfer catalyst in biphasic systems, improving reaction rates by 20–30%.

Temperature and pH Control

  • Cyclopropanation requires low temperatures (0–10°C) to minimize side reactions.
  • Acylation proceeds optimally at pH 7–8 to avoid furan ring decomposition.

Purification and Isolation

Recrystallization Techniques

The final product is purified via ethanol-water recrystallization , leveraging differential solubility. For example, dissolving the crude product in hot ethanol (70°C) and adding water induces crystallization at 0°C, achieving >99% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes non-polar impurities. HPLC analysis confirms the absence of genotoxic sulfonic acid esters, a critical quality control measure.

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.25 (s, 6H, furan-CH$$3$$), 3.85–4.10 (m, 4H, pyrazine-CH$$_2$$), 6.45 (s, 1H, furan-H).
  • HRMS : m/z calculated for C$${18}$$H$${20}$$N$$3$$O$$2$$ [M+H]$$^+$$: 310.1556, found: 310.1552.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) shows a single peak at 4.2 min, confirming >99.5% purity.

Challenges and Mitigation Strategies

Furan Ring Sensitivity

The 2,5-dimethylfuran group is prone to electrophilic attack. Using low-temperature acylation (-10°C) and bulky Lewis acids (e.g., SnCl$$_4$$) suppresses side reactions.

Byproduct Formation

Unreacted cyclopropyl intermediates are removed via acid-base extraction . Adjusting the pH to 3–4 precipitates the target compound while leaving impurities in the aqueous phase.

Scale-Up Considerations

Industrial-Scale Synthesis

Batch reactors (500 L) achieve consistent yields (75–80%) when operated at 25°C with mechanical stirring (300 rpm). Continuous flow systems reduce reaction times by 40% but require specialized equipment for cyclopropanation.

Cost Optimization

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) lowers solvent costs by 30% without compromising yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization. Common Reagents and Conditions : Oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions could employ hydrogen gas or lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific temperature and solvent conditions. Major Products Formed : Depending on the reaction, major products can include oxidized or reduced forms of the compound, substituted derivatives, or cyclized products that retain or enhance the molecular complexity.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Pyrazole derivatives have shown promise in targeting cancer cell lines. For instance, studies have demonstrated the cytotoxic effects of related compounds against various human cancer cell lines, including breast and pancreatic cancer cells .
  • Anti-inflammatory Effects : The unique combination of functional groups in this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Activity : Some pyrazole derivatives have exhibited antimicrobial properties, suggesting that this compound could also be explored for its effectiveness against bacterial and fungal infections .

Applications in Drug Development

Given its diverse biological activities, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone may find applications in various fields:

  • Pharmaceutical Development : The compound's potential as an anticancer and anti-inflammatory agent positions it as a candidate for further development into therapeutic drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing new agrochemicals aimed at protecting crops from pathogens.

Case Studies

Several studies have evaluated compounds structurally related to this compound:

  • Cytotoxicity Assessment : In vitro studies on similar pyrazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). These findings suggest that structural modifications can enhance efficacy against specific cancer types .
  • Anti-inflammatory Activity : Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in managing chronic inflammatory diseases .

Mechanism of Action

The compound exerts its effects through specific molecular interactions with target biomolecules. This may involve binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The precise mechanism of action would depend on the context of its application, such as inhibiting a particular enzyme or disrupting a biological process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s structural uniqueness lies in its cyclopropyl-pyrazolo-pyrazine core and dimethylfuran substituent. Below is a comparative analysis with two methanone derivatives from :

Compound Name Core Structure Substituents Key Properties (Inferred)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone Pyrazolo[1,5-a]pyrazine (dihydro) Cyclopropyl, 2,5-dimethylfuran Moderate lipophilicity, potential metabolic stability due to dihydro ring
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene Cyano, diamino-thiophene High polarity (cyano group), possible H-bonding interactions
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Pyrazole-thiophene Ethyl carboxylate, diamino-thiophene Enhanced solubility (ester group), tunable acidity

Structural and Functional Differences

Heterocyclic Core: The target compound’s pyrazolo-pyrazine core differs from the pyrazole-thiophene systems in 7a/7b.

Substituent Effects: The cyclopropyl group introduces steric hindrance and ring strain, which could influence binding interactions in biological targets. In contrast, 7a/7b feature cyano and carboxylate groups, enhancing polarity and solubility .

Physicochemical Properties :

  • The target compound’s logP is likely higher than 7a/7b due to the lipophilic cyclopropyl and dimethylfuran groups. However, the dihydro-pyrazine core may mitigate this by introducing partial saturation, as seen in similar dihydroheterocycles .
  • Solubility in aqueous media is expected to be lower than 7b (which has an ester group) but comparable to 7a.

Methodological Insights from Analogous Studies

While direct data on the target compound is absent, methodologies from and provide frameworks for analysis:

  • Critical Micelle Concentration (CMC): Though focuses on quaternary ammonium surfactants, similar tensiometry or spectrofluorometry methods could assess self-aggregation behavior in polar methanones .
  • Synthetic Routes : The use of 1,4-dioxane and triethylamine in suggests a pathway for synthesizing the target compound via condensation of cyclopropyl-pyrazolo-pyrazine intermediates with dimethylfuran carbonyl derivatives .

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that belongs to a class of heterocyclic compounds. Its structure features a cyclopropyl group and a dihydropyrazolo framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C18H21N3OC_{18}H_{21}N_3O with a molecular weight of approximately 303.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antiviral Activity : The compound has shown promise as a capsid assembly modulator for the Hepatitis B virus (HBV), affecting its replication and assembly processes .
  • Anti-inflammatory Properties : Similar pyrazolo derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing pro-inflammatory cytokine production .
  • Anticancer Potential : Compounds in this class have been evaluated for their antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .

The primary mechanism of action involves the interaction with specific biological targets:

  • Hepatitis B Virus Capsid : The compound interacts with the HBV capsid, disrupting its assembly and leading to decreased viral replication. This interaction is crucial for developing antiviral therapies targeting HBV .
  • Enzyme Inhibition : By inhibiting cyclooxygenase enzymes (COX), the compound can reduce inflammation and pain associated with various inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of derivatives related to this compound:

StudyObjectiveFindings
Evaluate antiviral activity against HBVThe compound exhibited significant inhibition of HBV replication with low cytotoxicity.
Assess antiproliferative effects on cancer cell linesDemonstrated potent antiproliferative activity against breast and colon cancer cell lines.
Investigate anti-inflammatory propertiesShowed effective inhibition of COX enzymes and reduced cytokine levels in vitro.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in clinical settings .

Q & A

Q. Optimization Metrics :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (core assembly)Prevents decomposition
SolventDMF or THF (coupling)Enhances solubility
Catalyst Loading5–10 mol% Rh(II)Balances cost/activity

How can discrepancies in reported biological activity data for this compound be resolved?

Advanced Research Question
Contradictions in activity data (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms .
  • Solubility issues : Use of DMSO vs. aqueous buffers can alter bioavailability .
  • Impurity profiles : Residual solvents or unreacted intermediates (e.g., furan derivatives) may interfere with assays .

Q. Methodological Resolution :

  • Standardized protocols : Adopt consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and solvent systems (≤0.1% DMSO).
  • HPLC-MS validation : Confirm purity >95% using C18 columns (ACN/H₂O gradient) .
  • Dose-response curves : Use 8-point dilution series to minimize false positives .

What advanced spectroscopic and crystallographic techniques are essential for structural validation?

Basic Research Question

  • X-ray crystallography : Resolves bond angles (e.g., cyclopropane C-C-C: ~60°) and confirms stereochemistry. Single-crystal analysis (e.g., triclinic system, space group P1) provides absolute configuration .
  • 2D NMR :
    • ¹H-¹³C HSQC : Assigns methyl groups in the furan (δ 2.1–2.4 ppm) and pyrazine (δ 3.8–4.2 ppm) .
    • NOESY : Verifies spatial proximity between the cyclopropyl and furan moieties .
  • FT-IR : Confirms ketone C=O stretch (1680–1700 cm⁻¹) and pyrazine ring vibrations (1550–1600 cm⁻¹) .

How do substituent modifications on the furan and pyrazine rings affect structure-activity relationships (SAR)?

Advanced Research Question
Key Findings :

Modification SiteFunctional Group ChangeImpact on ActivitySource
Furan (2,5-dimethyl)Replacement with thiophene↓ Solubility, ↑ LogP
Pyrazine (cyclopropyl)Substitution with ethyl↓ Metabolic stability
Ketone linkerReduction to alcoholLoss of binding affinity

Q. Methodological Approach :

  • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases).
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to assess stability .

What strategies are effective in elucidating the compound’s mechanism of action against enzyme targets?

Advanced Research Question

  • Kinetic assays : Measure Kₘ and Vₘₐₓ shifts using purified enzymes (e.g., cytochrome P450 isoforms) to identify competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors (e.g., GPCRs) in cellular models .

Q. Data Interpretation :

  • False positives : Rule out aggregation artifacts via dynamic light scattering (DLS) .
  • Off-target effects : Use proteome-wide affinity pulldowns (e.g., SILAC labeling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.